Home > Products > Screening Compounds P131003 > Omadacycline tosylate
Omadacycline tosylate -

Omadacycline tosylate

Catalog Number: EVT-253156
CAS Number:
Molecular Formula: C36H48N4O10S
Molecular Weight: 728.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Omadacycline, also known as PTK 0796 and Amadacyclin, is a novel first-in-class aminomethylcycline with potent activity against important skin and pneumonia pathogens, including community-acquired methicillin-resistant Staphylococcus aureus (MRSA), β-hemolytic streptococci, penicillin-resistant Streptococcus pneumoniae, Haemophilus influenzae, and Legionella. Omadacycline is active against strains expressing the two main forms of tetracycline resistance (efflux and ribosomal protection). The primary effect of omadacycline is on bacterial protein synthesis, inhibiting protein synthesis with a potency greater than that of tetracycline. The binding site for omadacycline is similar to that for tetracycline.
Overview

Omadacycline tosylate is a semisynthetic derivative of minocycline, classified as an aminomethylcycline within the tetracycline class of antibacterial agents. It is commercially known under the brand name Nuzyra and is primarily used for treating acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia. Omadacycline exhibits a unique mechanism of action that allows it to retain efficacy against certain drug-resistant bacteria, making it a valuable addition to the antibiotic arsenal.

Source and Classification

Omadacycline tosylate is synthesized from minocycline, which is a naturally occurring antibiotic derived from Streptomyces species. It belongs to the broader class of tetracyclines, which are characterized by their ability to inhibit bacterial protein synthesis. The specific classification of omadacycline as an aminomethylcycline highlights its structural modifications that enhance its antibacterial properties compared to traditional tetracyclines.

Synthesis Analysis

The synthesis of omadacycline involves several key steps aimed at modifying the C-9 position of the minocycline structure to improve its antibacterial activity against resistant strains. The initial step in its synthesis includes the production of 9-aminomethylminocycline through amidomethylation followed by deprotection of the resulting phthalimide using methylamine. This process results in a compound with a reactive free amine, which can undergo further molecular modifications.

The synthetic pathway can be summarized as follows:

  1. Amidomethylation: Introduction of an aminomethyl group at the C-9 position.
  2. Deprotection: Removal of protective groups to yield a free amine.
  3. Molecular Modifications: Exploration of various alkylamines, amides, carbamates, and ureas to enhance activity against resistant bacteria.

This synthetic approach allows for the development of omadacycline with improved pharmacological properties compared to its predecessors like doxycycline and tetracycline .

Molecular Structure Analysis

The molecular structure of omadacycline tosylate features a complex arrangement that includes a unique alkylaminomethyl side chain at the C-9 position of the tetracycline core. This modification is crucial for its enhanced antibacterial activity. The chemical formula for omadacycline is C21H26N4O5C_{21}H_{26}N_{4}O_{5}, and it has a molecular weight of 402.46 g/mol . The structural representation demonstrates how these modifications confer stability against common resistance mechanisms observed in other tetracyclines.

Chemical Reactions Analysis

Omadacycline tosylate undergoes various chemical reactions that are essential for its antibacterial activity:

  1. Inhibition of Protein Synthesis: Omadacycline binds to the 30S ribosomal subunit in bacteria, inhibiting the binding of aminoacyl-transfer RNA to the messenger RNA-ribosome complex. This action disrupts protein synthesis, leading to bacterial cell death.
  2. Resistance Mechanisms: Unlike traditional tetracyclines, omadacycline is less affected by resistance mechanisms such as efflux pumps and ribosomal protection proteins due to its structural modifications .

The efficacy against resistant strains has been demonstrated through minimum inhibitory concentration studies, showing significantly lower values compared to other tetracyclines .

Mechanism of Action

The mechanism by which omadacycline exerts its antibacterial effects involves several key processes:

  • Binding Affinity: Omadacycline has a higher binding affinity for the 30S ribosomal subunit than traditional tetracyclines, allowing it to effectively inhibit protein synthesis even in the presence of resistance genes.
  • Inhibition of tRNA Binding: By blocking the binding site for aminoacyl-transfer RNA on the ribosome, omadacycline prevents the translation process necessary for bacterial growth and replication .
  • Stability Against Resistance: The unique modifications in its structure allow omadacycline to remain effective against bacteria that express resistance mechanisms typically employed against older tetracyclines.

This multifaceted approach enhances its therapeutic potential against both Gram-positive and Gram-negative pathogens, including those resistant to other antibiotics .

Physical and Chemical Properties Analysis

Omadacycline tosylate exhibits several notable physical and chemical properties:

  • Appearance: The drug appears as a yellow to dark orange lyophilized powder when reconstituted.
  • Solubility: It is soluble in water and exhibits variable solubility in organic solvents.
  • Stability: Omadacycline demonstrates stability under various pH conditions but should be stored away from light and moisture to maintain its efficacy.
  • Bioavailability: The oral bioavailability is approximately 34.5% relative to intravenous administration, with peak plasma concentrations occurring shortly after administration .

These properties are critical for determining dosing regimens and ensuring optimal therapeutic outcomes.

Applications

Omadacycline tosylate has several important applications in clinical settings:

  • Treatment of Infections: It is approved for treating acute bacterial skin and skin structure infections as well as community-acquired bacterial pneumonia.
  • Efficacy Against Resistant Strains: Its ability to combat drug-resistant bacteria makes it particularly valuable in treating infections caused by methicillin-resistant Staphylococcus aureus and other resistant pathogens .
  • Clinical Studies: Ongoing clinical trials continue to explore additional indications for omadacycline, including potential applications in treating other types of infections due to its broad-spectrum activity.
Chemical Structure and Synthesis of Omadacycline Tosylate

Structural Analysis of Omadacycline Tosylate

Core Tetracycline Scaffold Modifications

Omadacycline tosylate belongs to the third-generation tetracycline antibiotics, specifically the aminomethylcycline subclass. It retains the hydronaphthacene core (A-D rings) characteristic of tetracyclines but features strategic modifications at key positions. The C7 and C9 positions are critical for overcoming resistance: The C7 dimethylamino group enhances ribosomal binding affinity, while the C9 alkylaminomethyl substitution enables evasion of tetracycline-specific resistance mechanisms. Unlike first-generation tetracyclines (e.g., tetracycline, oxytetracycline) or second-generation analogs (e.g., minocycline), omadacycline’s C9 modification sterically hinders access of ribosomal protection proteins (e.g., Tet(M)) to their binding sites [1] [2] [8]. These alterations preserve the drug’s ability to bind the 30S ribosomal subunit while expanding its spectrum against resistant pathogens [5] [9].

Table 1: Structural Evolution from Minocycline to Omadacycline Tosylate

Structural ElementPositionMinocyclineOmadacycline TosylateFunctional Role
Core Scaffold-HydronaphthaceneHydronaphthaceneMaintains tetracycline backbone
Amino GroupC7DimethylaminoDimethylaminoRibosomal binding enhancement
Side ChainC9Unsubstituted(2,2-dimethylpropylamino)methylEvades efflux/ribosomal protection
Counterion-HydrochlorideTosylate (p-toluenesulfonate)Improves crystallinity/solubility

Functional Group Contributions at C-9 Position

The C-9 side chain—[(2,2-dimethylpropylamino)methyl]—is the hallmark of omadacycline’s mechanism to bypass bacterial resistance. This bulky, tertiary-butyl-derived group prevents recognition by tetracycline-specific efflux pumps (e.g., Tet(K), Tet(L)) that expel older tetracyclines from bacterial cells [1] [10]. Additionally, it enhances binding to the 30S ribosomal subunit through hydrophobic interactions with the 16S rRNA, even in the presence of ribosomal protection proteins like Tet(M) [5] [8]. Nuclear magnetic resonance (NMR) studies confirm that the C-9 modification reorients the molecule within the ribosomal A-site, increasing its binding affinity 5-fold compared to tetracycline [6] [10]. This structural innovation allows omadacycline to maintain activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [1] [9].

Tosylate Counterion Interactions and Stability

The tosylate salt form (p-toluenesulfonic acid) significantly enhances omadacycline’s physicochemical properties. Tosylate forms a stable ionic bond with the dimethylamino group at C-4, improving crystallinity and reducing hygroscopicity. X-ray powder diffraction (XRPD) analysis reveals distinct peaks at 7.25°, 12.58°, and 17.86° 2θ, confirming a monoclinic crystal system with P2₁ space group symmetry [3]. This arrangement facilitates a 99.37% purity profile by minimizing lattice defects and impurities [4]. Stability studies show the tosylate salt remains intact under accelerated conditions (40°C/75% RH for 6 months), with <0.5% degradation products, due to reduced solubility-driven hydrolysis compared to hydrochloride salts [3] [6]. The salt’s low solubility in aprotic solvents (e.g., acetone) also enables high-yield crystallizations [3].

Synthetic Pathways and Optimization

Semisynthetic Derivation from Minocycline

Omadacycline is synthesized semisynthetically from minocycline hydrochloride, leveraging its existing C7-dimethylamino and C6-hydroxy groups. The process begins with electrophilic amidation at C9 using N-(hydroxymethyl)phthalimide under acidic catalysis (pH 4.5–5.5) to yield 9-aminomethylminocycline [1] [8]. Early routes faced challenges: The C2 carboxamide and C10 phenol competed for reactions, generating up to 15% of undesirable 2,9-bis-substituted or 7,9,10-tris-substituted impurities [6]. Modern protocols mitigate this by controlling stoichiometry (N-hydroxymethylphthalimide : minocycline = 1.05:1) and employing methanesulfonic acid as a selective catalyst, reducing impurities to <3% [6] [7].

Key Reactions in Alkylaminomethyl Side Chain Addition

The synthesis of the alkylaminomethyl side chain involves two pivotal reactions:

  • Phthalimide Deprotection: The 9-aminomethylminocycline-phthalimide intermediate undergoes cleavage with methylamine (40% w/v) at 25–30°C. This exposes the primary amine at C9 without affecting the tetracycline scaffold [8] [10].
  • Reductive Alkylation: The free amine reacts with trimethylacetaldehyde (pivaldehyde) under reductive conditions using sodium borohydride or sodium cyanoborohydride. This step attaches the tert-butylaminomethyl group, forming the omadacycline freebase [3] [6].

A breakthrough single-step process eliminates intermediate isolation: Minocycline hydrochloride, pivaldehyde, and sodium diacetoxyborohydride react in isopropanol/water (4:1 v/v) at pH 6.0–6.5. This achieves 85% yield and reduces impurities (e.g., over-alkylated derivatives) to <1.5% [6].

Table 2: Comparison of Omadacycline Tosylate Synthesis Methods

ParameterTraditional Multi-Step ProcessNovel Single-Step ProcessAdvantage
Steps3–4 (isolation intermediates)1 (no isolation)Faster, lower cost
Yield65–70%85–90%Higher efficiency
Key CatalystMethanesulfonic acidNoneFewer side reactions
Major Impurity2,9-bis-substituted (8–12%)Over-alkylated (<1.5%)Easier purification
Solvent SystemDichloromethane/waterIsopropanol/waterEnvironmentally safer

Purification and Crystallization Techniques

Crude omadacycline freebase contains residual solvents and positional isomers (e.g., C7- or C10-alkylated byproducts). High-performance liquid chromatography (HPLC) with acetic acid-modified mobile phases (acetonitrile:water:acetic acid = 80:18:2 v/v) resolves these, achieving 98.5% purity [3]. Post-HPLC, nanofiltration concentrates the product at 15–25°C, replacing toxic dichloromethane extraction and reducing solvent waste by 70% [3]. Final crystallization employs acetone-water (85:15 v/v) to precipitate omadacycline freebase crystals. The tosylate salt forms by reacting the freebase with p-toluenesulfonic acid in acetone, yielding needle-shaped crystals with characteristic XRPD peaks at 7.25°, 10.33°, and 16.44° 2θ [3] [7]. This process achieves a 40:1 rejection ratio for impurities like epi-omadacycline [3].

Properties

Product Name

Omadacycline tosylate

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;4-methylbenzenesulfonic acid

Molecular Formula

C36H48N4O10S

Molecular Weight

728.9 g/mol

InChI

InChI=1S/C29H40N4O7.C7H8O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-6-2-4-7(5-3-6)11(8,9)10/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);2-5H,1H3,(H,8,9,10)/t13-,16-,21-,29-;/m0./s1

InChI Key

CSLDSXNLUZXVTF-XGLFQKEBSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Solubility

Soluble in DMSO

Synonyms

Amadacyclin tosylate, Omadacycline tosylate; Nuzyra; PTK-0796; PTK 0796; PTK0796;

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.